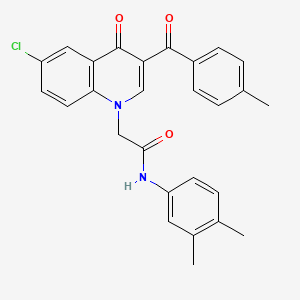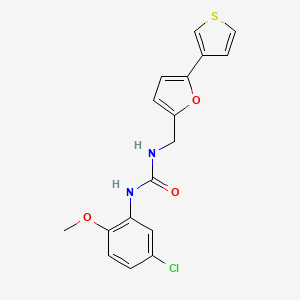
1-(5-Chloro-2-methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea, also known as CMF-019, is a small molecule inhibitor that has been studied for its potential use as an anti-cancer agent.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
A significant application of such complex urea derivatives includes the synthesis of novel classes of compounds. For instance, the synthesis of 5,5′-carbonyl-bis(5,6-dihydro-4H-furo- and thieno-[2,3-c]pyrrol-4-ones) from methyl 2-(2-methoxy-2-oxoethyl) thiophene- and furan-3-carboxylate illustrates the utility of similar compounds in generating new chemical entities with potential biological or material properties (Koza & Balcı, 2011).
Chemical Reactions and Transformations
These compounds are also pivotal in studying chemical reactions and transformations. For example, the Curtius reaction involving diethoxyphosphorylmethylfurans highlights the reactivity of similar compounds under specific conditions, providing insights into reaction mechanisms and potential synthetic applications (Pevzner, 2011).
Development of Antiviral Agents
The synthesis and evaluation of thiophenoyl-, furoyl-, and pyrroylureas with antiviral properties demonstrate the potential biomedical applications of these compounds. By analyzing the 1H NMR spectra and biological activity, researchers have identified certain ureides with antiviral activity, suggesting a route to novel therapeutic agents (O'sullivan & Wallis, 1975).
Corrosion Inhibition
The investigation of compounds such as 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea (CPHU) in corrosion inhibition studies of mild steel in hydrochloric acid solution showcases the utility of urea derivatives in materials science. These studies help understand how these compounds interact with metal surfaces to prevent corrosion, offering pathways to developing new corrosion inhibitors (Bahrami & Hosseini, 2012).
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-22-16-4-2-12(18)8-14(16)20-17(21)19-9-13-3-5-15(23-13)11-6-7-24-10-11/h2-8,10H,9H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSCSNAZGIAFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

ammonium iodide](/img/structure/B2456437.png)
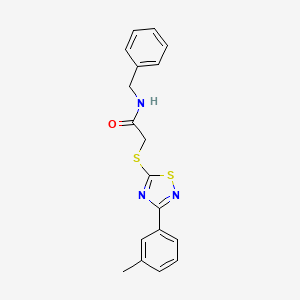
![(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B2456439.png)
![Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride](/img/structure/B2456440.png)
![2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-piperidin-1-ylphenyl]pyridine-4-carboxamide](/img/structure/B2456443.png)
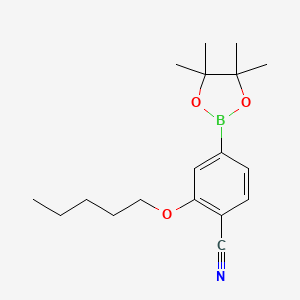
![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2456448.png)
![N-[2-(Furan-2-yl)-2-methoxyethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2456449.png)
![8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B2456452.png)
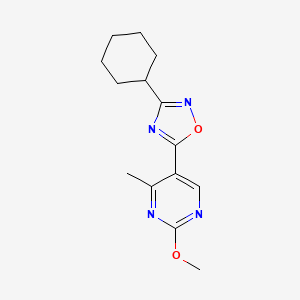
![3,6-dichloro-N-[(4-ethylphenyl)methyl]-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide](/img/structure/B2456455.png)
